2-Aminopurine ribodylic acid

Vue d'ensemble

Description

2-Aminopurine ribodylic acid: is a derivative of 2-aminopurine, a fluorescent analog of adenine and guanine. This compound is particularly significant in the study of nucleic acids due to its ability to act as a minimally invasive fluorescent reporter. It is used to investigate the folding, dynamics, and interactions of RNA and DNA molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopurine ribodylic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-aminopurine riboside.

Protection: The amino group of 2-aminopurine riboside is protected using a di-n-butylamino methylene group.

Phosphorylation: The protected riboside is then phosphorylated to form the ribodylic acid derivative.

Deprotection: The protecting group is removed under mild conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of 2-aminopurine riboside.

Automated Synthesis: Use of automated synthesizers for efficient protection, phosphorylation, and deprotection steps.

Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminopurine ribodylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its riboside form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation Products: Oxo derivatives of this compound.

Reduction Products: 2-Aminopurine riboside.

Substitution Products: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

2-Aminopurine ribodylic acid has numerous applications in scientific research:

Chemistry: Used as a fluorescent probe to study nucleic acid structures and dynamics.

Biology: Helps in understanding RNA folding and RNA-ligand interactions.

Medicine: Investigates the role of nucleic acids in diseases and potential therapeutic interventions.

Industry: Utilized in the development of biosensors and diagnostic tools.

Mécanisme D'action

The mechanism by which 2-aminopurine ribodylic acid exerts its effects involves:

Fluorescent Properties: It acts as a fluorescent marker, allowing researchers to track nucleic acid interactions.

Molecular Targets: It targets nucleic acids, specifically RNA and DNA, by incorporating into their structures.

Pathways Involved: It participates in pathways related to nucleic acid folding, binding, and catalysis.

Comparaison Avec Des Composés Similaires

2-Aminopurine: A fluorescent analog of adenine and guanine.

2-Aminopurine riboside: The riboside form of 2-aminopurine.

7-Deazaadenosine (Tubercidine): A tricyclic analog of adenosine.

Uniqueness: 2-Aminopurine ribodylic acid is unique due to its specific incorporation into RNA and DNA, allowing for detailed studies of nucleic acid dynamics and interactions. Its fluorescent properties make it an invaluable tool in both basic and applied research .

Activité Biologique

2-Aminopurine ribodylic acid (2-AP) is a purine analog that has garnered attention in molecular biology due to its unique properties and biological activities. This article delves into the biological activity of 2-AP, focusing on its role in DNA and RNA processes, its use as a fluorescent probe, and its effects on cellular mechanisms.

2-Aminopurine is structurally similar to adenine, allowing it to incorporate into nucleic acids without significantly disrupting their structure. This property makes it an effective tool for studying nucleic acid dynamics and interactions.

- Fluorescent Properties : 2-AP exhibits strong fluorescence, which can be influenced by its environment. Its fluorescence increases when exposed to solvent, indicating structural changes in nucleic acids, while it decreases with base stacking interactions .

1. Role in DNA Polymerase Function

2-AP has been used extensively to study DNA polymerase activity. Its fluorescence allows researchers to investigate nucleotide incorporation and proofreading mechanisms during DNA replication.

- Kinetic Studies : The fluorescence of 2-AP provides insights into the kinetics of DNA polymerase-catalyzed reactions. It has been shown that changes in fluorescence intensity can reveal conformational changes in the enzyme-DNA complex, aiding in understanding the proofreading pathway .

Table 1: Kinetic Parameters of DNA Polymerases Using 2-AP

| Parameter | Value |

|---|---|

| Incorporation Rate | Varies with enzyme type |

| Proofreading Efficiency | Significant for T4 polymerase |

| Fluorescence Change | Correlates with substrate binding |

2. Impact on RNA Structures

In RNA studies, 2-AP serves as a probe for understanding riboswitch dynamics, particularly in the preQ1 riboswitch system. The incorporation of 2-AP allows researchers to monitor local structural changes upon ligand binding.

- Riboswitch Dynamics : Studies indicate that 2-AP can differentiate between static and dynamic conformations of riboswitches, providing insights into their folding mechanisms .

Case Study: PreQ1 Riboswitch Analysis

A recent study utilized 2-AP to investigate the folding dynamics of the preQ1 riboswitch. The results indicated that the presence of the ligand induced significant conformational changes, which were detectable through variations in 2-AP fluorescence .

3. Cellular Effects

Beyond its role as a molecular probe, 2-AP has demonstrated biological effects at the cellular level. Research has shown that it can inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS).

- Anti-inflammatory Properties : In RAW 264 murine macrophage cells, 2-AP significantly reduced nitric oxide production and interferon-beta expression when stimulated by LPS, suggesting potential anti-inflammatory applications .

Research Findings and Implications

The diverse applications of this compound highlight its significance in molecular biology research. Its ability to act as a fluorescent probe for nucleic acid structures and dynamics allows for detailed studies of genetic processes.

Future Directions

Further research is needed to fully elucidate the mechanisms by which 2-AP influences nucleic acid behavior and cellular responses. Potential therapeutic applications may arise from its anti-inflammatory properties and its role in modulating RNA structures.

Propriétés

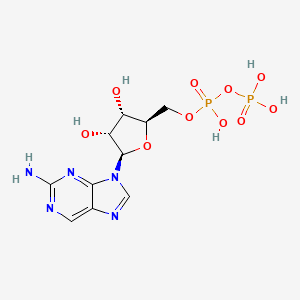

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(24-9)2-23-27(21,22)25-26(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H2,11,12,14)(H2,18,19,20)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZVVOBZERQMCU-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.